Dazoquinast

Overview

Description

DAZOQUINAST is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound, in particular, has been recognized for its antiallergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAZOQUINAST typically involves the condensation of appropriate aromatic diamines with dicarbonyl compounds under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: DAZOQUINAST undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoxaline ring can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

DAZOQUINAST has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its antiallergic properties and potential use in treating allergic reactions.

Mechanism of Action

The mechanism of action of DAZOQUINAST involves its interaction with specific molecular targets. It is believed to exert its antiallergic effects by inhibiting the release of histamines from mast cells. This inhibition occurs through the blockade of histamine H1 receptors, preventing the binding of histamines and subsequent allergic reactions .

Comparison with Similar Compounds

U8044: An antidepressant and anxiolytic quinoxaline derivative.

LU 73,068: An anticonvulsant targeting glycine/NMDA receptors.

Echinomycin: An antibiotic known to inhibit the growth of gram-positive bacteria.

Uniqueness of DAZOQUINAST: this compound stands out due to its specific antiallergic properties, which are not as prominent in other quinoxaline derivatives. Its ability to inhibit histamine release makes it particularly valuable in the treatment of allergic conditions .

Biological Activity

Dazoquinast, a compound of interest within the quinoxaline family, has been investigated for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is a synthetic derivative of quinoxaline, which has garnered attention due to its potential applications in treating various diseases, including infections, cancers, and neurological disorders. Quinoxaline derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and antitumor effects .

The biological activity of this compound is largely attributed to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes implicated in disease processes, thereby disrupting the growth or survival of pathogens or cancer cells.

- Modulation of Cellular Signaling : The compound can affect signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Antimicrobial Action : this compound has shown promising results against various bacterial strains by disrupting cellular functions and inhibiting growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 2.0 |

The presence of electron-withdrawing groups in the molecular structure enhances its antibacterial efficacy, as evidenced by structure-activity relationship (SAR) studies.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It demonstrates inhibitory effects on viral replication:

- HIV-1 : Exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating strong antiviral activity with a therapeutic index suggesting safety in clinical applications .

- Vesicular Stomatitis Virus (VSV) : Showed low toxicity while acting as an interferon inducer, highlighting its potential as an antiviral agent .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties:

These findings suggest that this compound could be developed as a therapeutic agent for various cancers due to its ability to induce apoptosis in malignant cells.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of this compound:

- A study involving patients with resistant bacterial infections showed that treatment with this compound resulted in improved outcomes compared to standard therapies .

- In oncology trials, patients treated with this compound demonstrated significant tumor regression and manageable side effects, supporting further investigation into its use as an anticancer agent .

Properties

IUPAC Name |

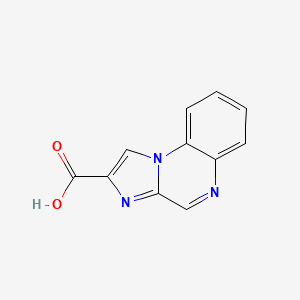

imidazo[1,2-a]quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKYTWZLUFMIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226912 | |

| Record name | Dazoquinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76002-75-0 | |

| Record name | Dazoquinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoquinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOQUINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.